molecular formula C8H10FNO3S2 B8700867 4-(2-Hydroxyethylthio)-3-fluorobenzenesulfonamide CAS No. 108966-70-7

4-(2-Hydroxyethylthio)-3-fluorobenzenesulfonamide

Cat. No.: B8700867
CAS No.: 108966-70-7
M. Wt: 251.3 g/mol
InChI Key: IQXIDCDQCNFSPY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylthio)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10FNO3S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

108966-70-7

Molecular Formula

C8H10FNO3S2

Molecular Weight

251.3 g/mol

IUPAC Name

3-fluoro-4-(2-hydroxyethylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C8H10FNO3S2/c9-7-5-6(15(10,12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4H2,(H2,10,12,13)

InChI Key

IQXIDCDQCNFSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)SCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.11 g, 50% oil dispersion, 0.023 mol) was washed with petroleum ether then suspended in freshly degassed DMF (50 ml). 2-Mercaptoethanol (1.8 g, 0.023 mol) was added dropwise under nitrogen. When gas evolution ceased, N,N-Dimethyl-N'-(3,4-difluorobenzenesulfonyl)formamidine (5 g, 0.02 mol) was added and the mixture was heated in an oil bath about 2 hours (80° C.). DMF was removed in vacuo and the residue was treated with 100 ml of 10% NaOH. After an additional hour of stirring the solution was acidified with concentrated HCl and extracted with ethylacetate (2×100 ml), and dried over anhydrous magnesium sulfate. Removal of solvent left 3 g of a white solid which when recrystallized from butyl chloride had m.p.=109°-111° C.
Quantity
1.11 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
N,N-Dimethyl-N'-(3,4-difluorobenzenesulfonyl)formamidine
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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